N-Desmethyl Imatinib (CGP74588) is the primary, pharmacologically active metabolite of the tyrosine kinase inhibitor Imatinib [, , , , , , ]. It is generated through N-demethylation of Imatinib, primarily mediated by the cytochrome P450 (CYP) enzymes, CYP3A4 and CYP2C8 [, , , , , , , , , ]. N-Desmethyl Imatinib demonstrates similar pharmacological activity to Imatinib and plays a significant role in understanding Imatinib's pharmacokinetics and therapeutic efficacy [, , , , , , , , , ].
N-Desmethyl Imatinib is a significant metabolite of Imatinib, a well-known tyrosine kinase inhibitor primarily used in the treatment of chronic myeloid leukemia and gastrointestinal stromal tumors. This compound is formed through the metabolic process where Imatinib undergoes demethylation, resulting in the removal of a methyl group from its structure. Understanding N-Desmethyl Imatinib is crucial for evaluating the pharmacokinetics and pharmacodynamics of Imatinib therapy.
N-Desmethyl Imatinib is generated in the human body following the administration of Imatinib. The primary metabolic pathways involve cytochrome P450 enzymes, particularly CYP3A4 and CYP2C19, which catalyze the conversion of Imatinib to its N-desmethyl form. This transformation is essential for understanding both the efficacy and safety profiles of Imatinib-based treatments.
The synthesis of N-Desmethyl Imatinib can be achieved through various chemical and enzymatic processes. The most common method involves:
In laboratory settings, high-performance liquid chromatography (HPLC) and mass spectrometry are typically employed to analyze the synthesis and quantify N-Desmethyl Imatinib. Specific conditions include:
The molecular formula for N-Desmethyl Imatinib is . Its structure features a piperazine ring, a benzamide moiety, and an imidazole group, similar to that of its parent compound, but lacks one methyl group.
N-Desmethyl Imatinib can participate in various chemical reactions typical for amines and aromatic compounds:
The reactions are generally performed under mild conditions to prevent degradation of sensitive functional groups. Analytical techniques such as NMR spectroscopy are used to monitor reaction progress and product formation.
N-Desmethyl Imatinib exhibits activity as an inhibitor of several receptor tyrosine kinases, including BCR-ABL, which is implicated in chronic myeloid leukemia. The mechanism involves:
Relevant analyses include stability testing under various environmental conditions and solubility assessments using different solvents.
N-Desmethyl Imatinib serves multiple roles in scientific research:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2